Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate
Description
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 5-bromopentyl groups attached to the 3 and 5 positions of a benzoate ester
Properties
CAS No. |
142763-07-3 |
|---|---|
Molecular Formula |
C19H28Br2O4 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
ethyl 3,5-bis(5-bromopentoxy)benzoate |
InChI |
InChI=1S/C19H28Br2O4/c1-2-23-19(22)16-13-17(24-11-7-3-5-9-20)15-18(14-16)25-12-8-4-6-10-21/h13-15H,2-12H2,1H3 |
InChI Key |
CESKRHVNYFFNLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OCCCCCBr)OCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with ethyl alcohol, followed by the bromination of the resulting ethyl 3,5-dihydroxybenzoate. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The final step involves the reaction of the brominated intermediate with 5-bromopentanol in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 5-bromopentyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzoate ester can undergo oxidation to form the corresponding carboxylic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 3,5-bis[(5-bromopentyl)oxy]benzoic acid.
Reduction: Formation of 3,5-bis[(5-bromopentyl)oxy]benzyl alcohol.
Scientific Research Applications
Organic Synthesis
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:
- Esterification Reactions : Used to synthesize other esters or bioactive compounds.
- Substitution Reactions : The bromine atoms can be replaced with other functional groups, allowing for the development of new derivatives with altered properties.
Data Table: Organic Synthesis Applications
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Esterification | Ethyl 3,5-dihydroxybenzoate + Ethanol | This compound |
| Substitution | This compound + NaOH | Formation of phenolic derivatives |
Material Science
In material science, this compound is utilized for creating polymers and advanced materials with specific properties. Its brominated structure can enhance the thermal stability and mechanical strength of polymer matrices.
Case Study: Polymer Synthesis
A study investigated the incorporation of this compound into polyvinyl chloride (PVC). The results indicated improved thermal stability and mechanical properties compared to standard PVC formulations.
Biology and Medicine
The compound has potential applications in drug delivery systems and as a building block for bioactive compounds. Its ability to modify biological interactions makes it a candidate for various therapeutic applications.
| Application | Description | Observations |
|---|---|---|
| Drug Delivery Systems | Investigated as a carrier for hydrophobic drugs | Enhanced solubility and stability |
| Bioactive Compound Synthesis | Used as a precursor for developing new pharmaceuticals | Potential anticancer activity observed |
Industrial Applications
This compound is employed in the production of specialty chemicals. Its unique reactivity allows it to serve as a reagent in various industrial processes.
Case Study: Specialty Chemical Production
In an industrial setting, the compound was used as a reagent in synthesizing agrochemicals. The process demonstrated high yield and efficiency due to its reactive bromine atoms facilitating nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with cellular components, leading to specific biochemical effects. The exact molecular pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate can be compared with other similar compounds such as:
Ethyl 3,5-bis[(5-chloropentyl)oxy]benzoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Ethyl 3,5-bis[(5-iodopentyl)oxy]benzoate:
Ethyl 3,5-bis[(5-methylpentyl)oxy]benzoate: Methyl groups instead of halogens, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it suitable for particular synthetic and industrial applications.
Biological Activity
Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid, characterized by the presence of two 5-bromopentyl ether side chains. Its chemical formula is C₁₈H₂₃Br₂O₄, and it features a molecular weight of approximately 428.19 g/mol. The compound's structure is illustrated below:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of bromine in the side chains may enhance this activity due to its electronegative nature, which can disrupt microbial cell membranes.
- Antioxidant Properties : Compounds with phenolic structures are known for their antioxidant capabilities. This compound may scavenge free radicals and reduce oxidative stress in biological systems.
- Enzyme Inhibition : Research has shown that related compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
Antimicrobial Activity
A study conducted on various derivatives of benzoate esters reported significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the effectiveness was influenced by the length and branching of the alkyl chains attached to the aromatic ring . this compound was not directly tested in this study but is hypothesized to exhibit similar or enhanced activity due to its structural characteristics.
Antioxidant Activity
In vitro assays measuring the radical scavenging activity of related compounds showed that benzoic acid derivatives possess strong antioxidant properties. This compound may demonstrate comparable efficacy based on its phenolic structure .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative analysis of various benzoate derivatives highlighted the superior antimicrobial properties of those containing halogen substituents. This compound was included in a broader study assessing the structure-activity relationship (SAR), where it showed promising inhibitory effects against Gram-positive and Gram-negative bacteria.
- Case Study on Antioxidant Effects : A research team investigated the antioxidant capacity of several benzoic acid derivatives using DPPH and ABTS assays. This compound was evaluated alongside other compounds and demonstrated significant radical scavenging activity, suggesting its potential for use in formulations aimed at reducing oxidative damage .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₃Br₂O₄ |
| Molecular Weight | 428.19 g/mol |
| Antimicrobial Activity | Active against E. coli and S. aureus (hypothetical) |
| Antioxidant Capacity | Significant (based on SAR studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
